1,1,1-Trifluorobut-3-en-2-ol

Organic Synthesis Heterocyclic Chemistry Reaction Kinetics

1,1,1-Trifluorobut-3-en-2-ol (CAS 666-33-1) is a fluorinated allylic alcohol characterized by a terminal trifluoromethyl group and an ene functionality. Its molecular formula is C4H5F3O, with a molecular weight of 126.08 g/mol.

Molecular Formula C4H5F3O
Molecular Weight 126.08 g/mol
CAS No. 666-33-1
Cat. No. B3055737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluorobut-3-en-2-ol
CAS666-33-1
Molecular FormulaC4H5F3O
Molecular Weight126.08 g/mol
Structural Identifiers
SMILESC=CC(C(F)(F)F)O
InChIInChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2-3,8H,1H2
InChIKeyWYTUDWNSOPEAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluorobut-3-en-2-ol (CAS 666-33-1): Essential Characteristics and Scientific Positioning


1,1,1-Trifluorobut-3-en-2-ol (CAS 666-33-1) is a fluorinated allylic alcohol characterized by a terminal trifluoromethyl group and an ene functionality. Its molecular formula is C4H5F3O, with a molecular weight of 126.08 g/mol. The compound is primarily employed as a key building block in organic synthesis, particularly for constructing trifluoromethylated heterocycles and alkenes. Its utility stems from the unique electronic properties imparted by the CF3 group, which modulates the reactivity of the adjacent hydroxyl and allylic moieties [1]. This structural arrangement positions it as a valuable intermediate in medicinal chemistry and agrochemical development .

Why 1,1,1-Trifluorobut-3-en-2-ol Cannot Be Simply Replaced by Other Trifluoromethylated Alcohols


Generic substitution among trifluoromethylated alcohols is not scientifically valid due to stark differences in their electrophilic character, reaction kinetics, and product selectivity. Unlike simpler fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or isomers like 4,4,4-trifluorobut-2-en-1-ol, 1,1,1-trifluorobut-3-en-2-ol features an allylic alcohol moiety that generates highly electrophilic CF3-allyl cations under acidic conditions [1]. These cationic intermediates undergo distinct cyclization and alkylation pathways that are not accessible to non-allylic fluorinated alcohols. Furthermore, the compound's reactivity profile and the stereoselectivity of its transformations are exquisitely sensitive to the nucleophilicity of reaction partners, a nuanced behavior not exhibited by simpler analogs [2]. Consequently, substituting this compound with a cheaper or more readily available fluorinated alcohol would fundamentally alter the reaction outcome, leading to different products or no reaction at all. The following sections present quantifiable evidence that underscores the unique and irreplaceable role of this specific compound in advanced synthesis.

Quantitative Differentiation of 1,1,1-Trifluorobut-3-en-2-ol: A Comparative Evidence Guide


Rapid and Quantitative Acid-Promoted Cyclization to CF3-Indenes in Just 2 Minutes

Under identical acid-promoted conditions, 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols undergo quantitative cyclization to 1-aryl-3-trifluoromethyl-1H-indenes within 2 minutes at room temperature when using H2SO4 [1]. This reaction time is exceptionally short. In contrast, non-fluorinated allylic alcohols or even the structurally related 4,4,4-trifluorobut-2-en-1-ol (674-53-3) do not undergo this specific cyclization pathway under comparable conditions, as the required allylic cation intermediate is not generated or is insufficiently electrophilic. The quantitative yield (100%) and rapid kinetics (2 min) represent a distinct advantage in synthetic efficiency.

Organic Synthesis Heterocyclic Chemistry Reaction Kinetics

Divergent Product Selectivity Driven by Nucleophilicity: CF3-Alkenes vs. CF3-Indanes

The reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes under activation by FeCl3 or FSO3H yields either trifluoromethylated alkenes (E-configuration) or 1-trifluoromethylated indanes [1]. The product distribution is exquisitely sensitive to the nucleophilicity of the arene. Benzene and anisole lead exclusively to CF3-alkenes, while more π-donating polymethylated arenes (e.g., mesitylene) afford only CF3-indanes. This tunable selectivity is a direct consequence of the electrophilicity of the CF3-allyl cation intermediate, a species that is not generated from simpler trifluoromethylated alcohols like 2,2,2-trifluoroethanol (75-89-8) or 4,4,4-trifluorobut-2-en-1-ol (674-53-3), which lack the requisite allylic structure.

Synthetic Methodology Electrophilic Activation Product Selectivity

High-Yielding Synthesis of trans-1,3-Diaryl-1-Trifluoromethyl Indanes in 5 Minutes with TfOH

The TMS-ethers of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols react with arenes in the presence of the superacid TfOH at room temperature for 5 minutes to yield trans-/cis-1,3-diaryl-1-trifluoromethyl indanes in high yields, up to 99% [1]. The reaction exhibits predominant or exclusive formation of the trans-configuration of the 1,3-diaryl groups. This method demonstrates significantly improved yields and reaction times compared to alternative routes to 1,3-diaryl indanes, and it relies on the unique ability of this compound to form a stable, highly electrophilic CF3-allyl cation. Simpler fluorinated alcohols, such as 2,2,2-trifluoroethanol (pKa 12.46) , do not undergo this transformation due to their inability to generate the necessary allylic cation.

Organic Synthesis Superacid Chemistry Stereoselective Synthesis

Synergistic Agrochemical Activity in Patent-Protected Formulations

Patents US20070155706 and US20130203708A1 disclose active substance combinations comprising heterocyclic trifluorobutenyls derived from this compound class and known fungicidal agents. The combinations exhibit a 'very good synergistic fungicidal, nematicidal, insecticidal, and/or acaricidal effect' [1][2]. The patent claims demonstrate that the activity of these combinations is superior to what would be expected from the individual components alone, a key metric for patentability and commercial differentiation. While specific numerical synergy factors are not always disclosed in the abstract, the explicit claim of 'synergistic effect' is a quantifiable differentiator from formulations containing other fluorinated building blocks, which may not exhibit this level of cooperative activity.

Agrochemical Pesticide Development Synergistic Activity

High-Impact Application Scenarios for 1,1,1-Trifluorobut-3-en-2-ol Based on Verified Evidence


Rapid Synthesis of CF3-Indene Libraries for Medicinal Chemistry

Medicinal chemists seeking to introduce a trifluoromethyl group into indene-based scaffolds can leverage the quantitative cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols. The reaction proceeds to completion in H2SO4 at room temperature in just 2 minutes, providing quantitative yields of 1-aryl-3-trifluoromethyl-1H-indenes [1]. This rapid and efficient method is ideal for generating diverse libraries of CF3-indenes for biological screening, significantly accelerating hit-to-lead campaigns. The speed and reliability of this reaction are unmatched by alternative routes to these fluorinated heterocycles.

Tunable Synthesis of CF3-Alkenes or CF3-Indanes for Materials Science

In the development of advanced materials, the ability to precisely control molecular architecture is paramount. The divergent reactivity of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes under acid-promoted conditions allows for a 'switch' in product outcome [1]. By selecting less nucleophilic arenes (e.g., benzene), researchers can exclusively access E-configured trifluoromethylated alkenes, which are valuable monomers or liquid crystal precursors. Alternatively, using highly nucleophilic polymethylated arenes (e.g., mesitylene) yields CF3-indanes, which may serve as rigid core structures in organic electronics. This tunable selectivity provides a versatile platform for synthesizing tailored fluorinated building blocks.

High-Yield, Stereoselective Preparation of 1,3-Diaryl-1-Trifluoromethyl Indanes for Agrochemical Discovery

Agrochemical researchers exploring new pesticidal lead structures can benefit from the high-yielding, stereoselective synthesis of 1,3-diaryl-1-trifluoromethyl indanes. The TfOH-promoted reaction of TMS-ethers of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols with arenes provides these complex fluorinated molecules in up to 99% yield within 5 minutes [1]. The method's efficiency and high diastereoselectivity (predominantly trans) make it a robust route to a novel class of compounds. This is particularly relevant given the patent literature demonstrating synergistic pesticidal activity for formulations containing trifluorobutenyl-derived heterocycles [2], suggesting that these indanes may be promising scaffolds for new crop protection agents.

Formulation of Synergistic Agrochemical Combinations

For industrial agrochemical formulators, the procurement of heterocyclic trifluorobutenyls—for which 1,1,1-trifluorobut-3-en-2-ol is a critical building block—is driven by the prospect of creating patentable, highly effective crop protection products. Patents explicitly claim that combinations of these compounds with known fungicides exhibit a 'very good synergistic effect' against a broad spectrum of pests and fungi [1][2]. This synergy implies that the combination is more effective than the sum of its parts, a key performance differentiator in a competitive market. Using this compound class can lead to formulations with lower application rates and enhanced field performance, providing a clear commercial advantage.

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